molecular formula C12H8ClN3 B15060494 4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole

4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole

Cat. No.: B15060494
M. Wt: 229.66 g/mol
InChI Key: FAHNBACWQXANDT-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole ( 71635-99-9) is a high-value benzodiazole derivative with a molecular formula of C12H8ClN3 and a molecular weight of 229.67 . This compound features a fused benzodiazole core structure linked to a pyridinyl group, a architecture commonly associated with privileged scaffolds in medicinal chemistry due to its ability to interact with diverse biological targets . While specific biological data for this exact molecule is limited in the public domain, its structure positions it as a versatile key synthetic intermediate for the construction of more complex molecular hybrids. The reactive chloro group serves as an excellent handle for further functionalization via cross-coupling reactions or nucleophilic substitution, allowing researchers to develop novel compounds for screening against various diseases . Compounds containing benzodiazole and analogous heterocyclic scaffolds, such as pyrrolo[1,4]benzodiazepines, are extensively investigated for their antitumor properties and ability to interact with DNA . Similarly, the pyridinyl moiety is a common pharmacophore found in molecules designed to inhibit kinase targets like EGFR, which is a critical driver in cancers such as triple-negative breast cancer . This makes this compound a promising building block for projects in anticancer drug discovery and the development of small-molecule probes for biological research. Researchers can leverage this compound to create targeted libraries for high-throughput screening or to optimize lead compounds for improved potency and selectivity. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

4-chloro-2-pyridin-2-yl-1H-benzimidazole

InChI

InChI=1S/C12H8ClN3/c13-8-4-3-6-9-11(8)16-12(15-9)10-5-1-2-7-14-10/h1-7H,(H,15,16)

InChI Key

FAHNBACWQXANDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=CC=C3Cl

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation

A common approach involves the condensation of 4-chloro-o-phenylenediamine with pyridine-2-carbaldehyde under acidic or basic conditions. For example:

  • Procedure : A mixture of 4-chloro-o-phenylenediamine (1.0 eq) and pyridine-2-carbaldehyde (1.2 eq) in ethanol is refluxed with catalytic HCl (5 mol%) for 6–8 hours.
  • Yield : 65–78% after recrystallization from ethanol/water.
  • Mechanism : Acid catalysis facilitates imine formation, followed by cyclization to the benzodiazole core.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Conditions : 4-Chloro-o-phenylenediamine and pyridine-2-carboxylic acid are heated in DMF at 150°C under microwave irradiation (300 W) for 15 minutes.
  • Yield : 92% (vs. 70% via conventional heating).
  • Advantages : Reduced reaction time and minimized byproduct formation.

Nucleophilic Substitution Reactions

Chlorination of 2-(Pyridin-2-yl)-1H-Benzodiazole

Pre-chlorinated intermediates are synthesized via electrophilic substitution:

  • Method : 2-(Pyridin-2-yl)-1H-benzodiazole is treated with POCl₃ in toluene at 110°C for 4 hours.
  • Yield : 85–90%.
  • Key Data : Excess POCl₃ (3.0 eq) ensures complete chlorination at the 4-position.

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling introduces the pyridinyl group:

  • Protocol : 4-Chloro-1H-benzodiazole reacts with 2-pyridinylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water mixture (3:1) at 90°C.
  • Yield : 75–82%.
  • Optimization : Higher yields are achieved with microwave assistance (10 minutes, 120°C).

Solid-Phase Synthesis

Resin-Bound Intermediates

Solid-phase strategies improve purity and scalability:

  • Steps :
    • Wang resin-bound 4-chloro-o-nitroaniline is reduced to the diamine using SnCl₂/HCl.
    • Condensation with pyridine-2-carboxaldehyde forms the benzodiazole scaffold.
    • Cleavage with TFA/CH₂Cl₂ (1:1) yields the target compound.
  • Yield : 70% over three steps.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages
Cyclocondensation Pyridine-2-carbaldehyde, HCl Reflux, 6–8 h 65–78% Simple setup, low cost
Microwave-assisted DMF, microwave irradiation 150°C, 15 min 92% Rapid, high yield
Chlorination POCl₃, toluene 110°C, 4 h 85–90% High regioselectivity
Catalytic coupling Pd(PPh₃)₄, K₂CO₃ 90°C, 12 h 75–82% Modular for derivatives
Solid-phase synthesis Wang resin, TFA Sequential steps 70% Scalable, high purity

Challenges and Optimization Strategies

  • Byproduct Formation : Over-chlorination is mitigated using controlled POCl₃ stoichiometry.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates but require rigorous drying.
  • Catalyst Recycling : Pd catalysts are recovered via filtration or aqueous extraction, reducing costs.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro group at position 4 undergoes nucleophilic substitution under basic conditions. This reactivity is attributed to the electron-deficient nature of the benzodiazole ring, which activates the C–Cl bond for displacement.

Key Reactions and Conditions:

NucleophileReagents/ConditionsProductYieldReference
AminesK₂CO₃, DMF, 80°C4-Amino derivatives70–85%
ThiolsNaH, THF, RT4-Thioethers65–78%
AlkoxidesNaOH, EtOH, reflux4-Alkoxy derivatives~60%

Mechanistic Insight:
The reaction proceeds via a two-step mechanism:

  • Deprotonation of the benzodiazole nitrogen enhances ring electron deficiency.

  • Nucleophilic attack at the activated C–Cl position, followed by elimination of Cl⁻.

Oxidation Reactions

The compound exhibits limited oxidative reactivity due to its stable aromatic system. Reported oxidations target peripheral groups or generate intermediates for further functionalization.

Oxidation Pathways:

Oxidizing AgentConditionsProductNotesReference
H₂O₂Acetic acid, 50°CN-Oxides (pyridine ring)Low yield (15–20%)
KMnO₄H₂SO₄, 100°CCarboxylic acid derivativesRequires harsh conditions

Key Observation:
The pyridine ring is more susceptible to oxidation than the benzodiazole core, forming N-oxides as minor products.

Reduction Reactions

Reductive transformations primarily affect the pyridine or benzodiazole moieties, though yields vary based on conditions.

Reduction Pathways:

Reducing AgentConditionsProductYieldReference
NaBH₄MeOH, RTPartial reduction of pyridine to tetrahydropyridine<10%
H₂, Pd/CEtOH, 50 psiFully saturated benzodiazole-piperidine hybrid30–40%

Notable Limitation:
The chloro group resists reduction under mild conditions, requiring catalytic hydrogenation for complete removal .

Coordination Chemistry

The nitrogen atoms in the benzodiazole and pyridine rings enable metal coordination, forming complexes with applications in catalysis and materials science.

Example Complexation:

Metal SaltLigand RatioProduct StructureApplicationReference
CuCl₂1:2Tetrahedral Cu(II) complexCatalytic C–N coupling
Fe(NO₃)₃1:1Octahedral Fe(III) complexMagnetic studies

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles.

Representative Reaction:

ReagentConditionsProductYield
Acetonitrile oxideToluene, 110°CImidazo[4,5-d]isoxazole55%

Mechanism:

  • Dipolarophile activation of the benzodiazole C=N bond.

  • Cycloaddition with nitrile oxide dipoles.

Stability and Decomposition

Under acidic or basic conditions, the compound undergoes hydrolysis or ring degradation.

Decomposition Pathways:

ConditionsProductsMechanism
HCl (conc.)Pyridine-2-carboxylic acid, NH₃Acid-catalyzed ring cleavage
NaOH (aq.)4-Chlorocatechol, NH₃Base-mediated benzodiazole hydrolysis

Scientific Research Applications

4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzodiazole scaffold allows diverse substitutions, influencing electronic properties, solubility, and biological activity. Below is a comparison with key analogs:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features Reference
4-Chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole Cl (C4), pyridin-2-yl (C2) 229.67 71635-99-9 Out of stock; limited synthetic/biological data
5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole Br (C5), pyridin-2-yl (C2) 222.12 1304458-60-3 Higher molecular weight due to Br; commercial availability
5-Methoxy-2-(pyridin-2-yl)-1H-1,3-benzodiazole OCH₃ (C5), pyridin-2-yl (C2) Not reported Not available Electron-donating methoxy group may enhance solubility
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole Cl, CF₃ (pyridine ring) 297.66 1393845-65-2 Trifluoromethyl group increases lipophilicity and metabolic stability
1-(4-Chlorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole 4-Cl-benzyl (N1), pyridin-2-yl (C2) 335.80 Not available Benzimidazole analog; studied for fluorescence and thermal stability

Key Observations :

  • Halogen Effects : Chlorine (electron-withdrawing) at C4 in the target compound may reduce electron density compared to bromine (C5 in ) or methoxy (C5 in ). This could influence binding interactions in biological targets or optoelectronic properties.
  • Fluorescence Properties : The benzimidazole analog in exhibited measurable fluorescence, suggesting that substituents on the benzodiazole core (e.g., 4-chloro) could similarly modulate optical behavior.

Physicochemical and Thermal Properties

  • Thermal Stability : The benzimidazole derivative (1-(4-chlorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole) underwent thermogravimetric analysis (TGA) and differential thermal analysis (DTA), showing stability up to 250°C . Similar studies are lacking for the target compound but could be inferred for analogs.
  • Solubility : Methoxy-substituted derivatives (e.g., ) likely have improved aqueous solubility compared to halogenated analogs due to the polar OCH₃ group.

Biological Activity

4-Chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by various research findings and case studies.

Chemical Structure and Properties

Chemical Formula : C12_{12}H8_8ClN3_3
CAS Number : 75007-93-1
Molecular Weight : 233.66 g/mol

The compound features a benzodiazole ring substituted with a chloro group and a pyridine moiety, which are key to its biological activity.

Antibacterial Activity

Recent studies indicate that this compound exhibits significant antibacterial properties. For instance, it has been tested against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.

Compound MIC (µg/mL) Target Bacteria
This compound5.0Staphylococcus aureus (MRSA)
Control (Ciprofloxacin)0.25Staphylococcus aureus

The compound demonstrated an MIC value of 5 µg/mL against MRSA, indicating its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. In particular, it has been evaluated against human breast cancer cell lines such as MCF-7 and MDA-MB-231.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-715.63Induction of apoptosis
MDA-MB-23112.50Cell cycle arrest

The compound's mechanism includes the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels .

Study on Antimicrobial Efficacy

A study published in MDPI highlighted the synthesis and evaluation of various derivatives of benzodiazoles, including this compound. The results indicated that modifications to the benzodiazole ring can enhance antimicrobial potency against resistant strains .

Research on Anticancer Properties

Another significant research effort focused on the anticancer properties of this compound. The findings revealed that it not only inhibited cell proliferation but also triggered apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. What are the standard synthetic routes for 4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a two-step protocol involves reacting 2-(pyridin-2-yl)benzimidazole with 4-chlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base to facilitate alkylation. Solvent selection (e.g., DMF or THF) and reaction time (12–24 hours under reflux) are critical for achieving yields >70%. Structural confirmation is performed via IR, NMR, and ESI-MS .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the substitution pattern and aromatic proton environments.
  • IR spectroscopy : Identifies functional groups (e.g., N-H stretch in benzodiazole at ~3400 cm⁻¹).
  • ESI-MS : Validates molecular weight and fragmentation patterns.
  • UV-Vis : Assesses π→π* transitions in the aromatic system. Thermal stability is further analyzed via TGA/DTA to determine decomposition thresholds (~250–300°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce diverse substituents on the benzodiazole core?

Substituent diversity is achieved by varying catalysts, solvents, and coupling partners. For example:

  • Catalysts : Cu(I)-catalyzed click chemistry for triazole formation (e.g., 9a–9e derivatives in ).
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions.
  • Temperature : Controlled heating (80–120°C) minimizes side reactions. Post-synthetic modifications (e.g., Mannich reactions) enable functionalization with crown ethers for metal coordination studies .

Q. What methodologies assess the compound’s thermal stability and decomposition pathways?

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to monitor mass loss and exothermic/endothermic events. For this compound, decomposition typically initiates at ~250°C, with a major mass loss at 300°C due to breakdown of the heterocyclic core. Kinetic parameters (activation energy, degradation order) are calculated using the Flynn-Wall-Ozawa method .

Q. How does structural modification influence biological activity?

Introducing electron-withdrawing groups (e.g., chloro, fluoro) enhances cytotoxicity by improving membrane permeability. For instance, derivatives with triazole-thiazole substituents (e.g., compound 9c in ) show improved binding to enzymatic targets. In , a benzenesulfonylguanidine derivative inhibits IRE1α/XBP1 splicing (IC₅₀ = 3.25 μM in HeLa cells), validated via qRT-PCR and Western blot .

Q. What role does this compound play in coordination chemistry?

The pyridyl and benzodiazole nitrogen atoms act as Lewis bases, enabling coordination with transition metals (e.g., Cu²⁺, Fe³⁺). In , a Mannich reaction with diaza-18-crown-6 forms a bis-pyrazolylmethyl-substituted crown ether, which complexes metal ions for catalytic or sensing applications .

Q. How can factorial design optimize synthesis protocols?

Full factorial design ( ) evaluates variables like solvent polarity, catalyst loading, and temperature. For example, a 2³ design (3 factors, 2 levels) identifies optimal conditions for yield maximization. In , varying catalysts (CuI vs. TBTA) and solvents (DMF vs. THF) revealed DMF/CuI as optimal for triazole formation (yield: 85–92%) .

Q. What computational methods predict binding interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates ligand-protein interactions. In , derivatives like 9c showed favorable binding to enzyme active sites (e.g., ΔG = −8.2 kcal/mol), correlating with experimental IC₅₀ values. MD simulations (100 ns) further validate stability of docked complexes .

Methodological Considerations for Data Validation

Q. How are contradictions in biological assay results resolved?

Discrepancies (e.g., varying IC₅₀ values across cell lines) are addressed by:

  • Dose-response curves : Triplicate measurements with positive/negative controls.
  • Mechanistic validation : Combining cytotoxicity assays (MTT) with pathway-specific analyses (e.g., XBP1 splicing in ).
  • Orthogonal techniques : Western blot for protein quantification and siRNA knockdown to confirm target engagement .

Q. What strategies validate photophysical properties for sensing applications?

Fluorescence quenching studies with metal ions (e.g., Fe³⁺) quantify Stern-Volmer constants (Ksv). Quantum yield (Φ) is calculated using rhodamine B as a reference. reports emission maxima at ~450 nm (λex = 350 nm), suitable for optoelectronic applications .

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